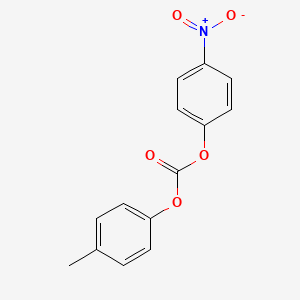![molecular formula C25H40N2O4 B14246877 N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan CAS No. 313514-32-8](/img/structure/B14246877.png)
N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan is a synthetic compound that combines the structural features of L-tryptophan and a hydroxypropyl group with an undecyloxy chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan typically involves the reaction of L-tryptophan with 2,3-epoxypropyl undecyl ether under basic conditions. The reaction proceeds through the nucleophilic attack of the amino group of L-tryptophan on the epoxide ring, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dimethyl sulfoxide or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving tryptophan metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of novel materials with specific functional properties, such as surfactants or emulsifiers.
Mécanisme D'action
The mechanism of action of N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan involves its interaction with specific molecular targets and pathways. The compound may act by modulating the activity of enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase or indoleamine 2,3-dioxygenase. Additionally, its hydroxypropyl and undecyloxy groups may enhance its ability to interact with lipid membranes, potentially affecting membrane-associated signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2S)-3-hydroxy-2-(undecyloxy)propyl]dodecanamide
- N-[(2S)-3-hydroxy-2-(undecyloxy)propyl]dodecanamide
Uniqueness
N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan is unique due to its combination of a tryptophan core with a hydroxypropyl and undecyloxy chain. This structural arrangement imparts specific physicochemical properties, such as enhanced solubility and membrane permeability, which may not be present in similar compounds. Additionally, its potential to modulate tryptophan-related metabolic pathways distinguishes it from other analogs.
Propriétés
Numéro CAS |
313514-32-8 |
|---|---|
Formule moléculaire |
C25H40N2O4 |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
(2S)-2-[(2-hydroxy-3-undecoxypropyl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C25H40N2O4/c1-2-3-4-5-6-7-8-9-12-15-31-19-21(28)18-27-24(25(29)30)16-20-17-26-23-14-11-10-13-22(20)23/h10-11,13-14,17,21,24,26-28H,2-9,12,15-16,18-19H2,1H3,(H,29,30)/t21?,24-/m0/s1 |
Clé InChI |
ZLIJMEXJFOYXEZ-FHZUCYEKSA-N |
SMILES isomérique |
CCCCCCCCCCCOCC(CN[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)O |
SMILES canonique |
CCCCCCCCCCCOCC(CNC(CC1=CNC2=CC=CC=C21)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


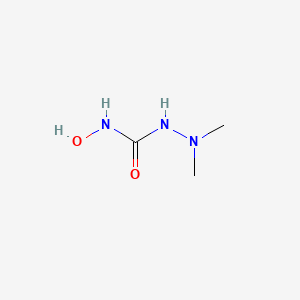
![1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)

![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)
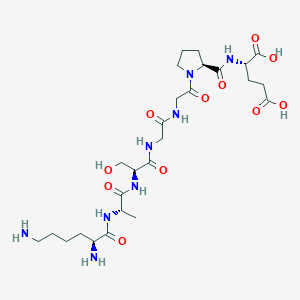

![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)
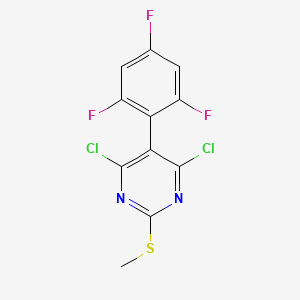
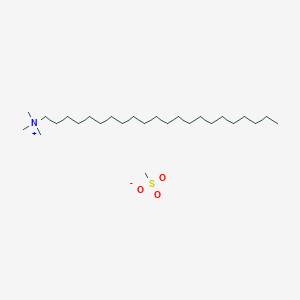
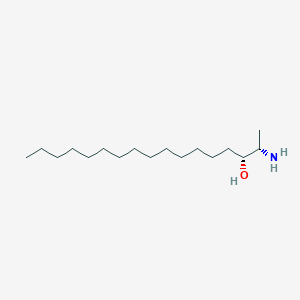
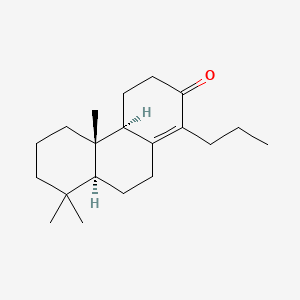
![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
